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molecular formula C12H14ClNO3 B8299261 4-(3-Chloropropyl)-6-methoxy-4H-benzo[1,4]oxazin-3-one

4-(3-Chloropropyl)-6-methoxy-4H-benzo[1,4]oxazin-3-one

Cat. No. B8299261
M. Wt: 255.70 g/mol
InChI Key: IYOUUTJBJPADGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07307075B2

Procedure details

6-Methoxy-4H-benzo[1,4]oxazin-3-one (81MF2249a) (0.212 g, 1.18 mmol), Cs2CO3 (0.578 g, 1.77 mmol) and 3-chloro-1-iodopropane (0.265 g, 1.3 mmol) were mixed according to GP5. CC (SiO2; Heptane/EtOAc 10:1-2) gave the title compound (81MF2249b) (0.127 g, 42%). 1H NMR (CDCl3) δ 6.88 (d, J=8.8 Hz, 1H), 6.62 (d, J=2.8 Hz, 1H), 6.50 (dd, J=2.8 Hz, J=8.8 Hz, 1H), 4.50 (s, 2H), 4.05-4.01 (m, 2H), 3.76 (s, 3H), 3.59 (t, J=6.2 Hz, 2H), 2.16-2.09 (m, 2H); 13C NMR (CDCl3) δ 164.8, 155.5, 139.3 129.2, 117.4, 107.8, 101.9, 67.8, 55.8, 42.4, 38.9, 30.0.
Quantity
0.212 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
0.578 g
Type
reactant
Reaction Step One
Quantity
0.265 g
Type
reactant
Reaction Step One
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:11][CH2:10][C:9](=[O:12])[NH:8][C:7]=2[CH:13]=1.C([O-])([O-])=O.[Cs+].[Cs+].[Cl:20][CH2:21][CH2:22][CH2:23]I>CCCCCCC.CCOC(C)=O>[Cl:20][CH2:21][CH2:22][CH2:23][N:8]1[C:7]2[CH:13]=[C:3]([O:2][CH3:1])[CH:4]=[CH:5][C:6]=2[O:11][CH2:10][C:9]1=[O:12] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
0.212 g
Type
reactant
Smiles
COC=1C=CC2=C(NC(CO2)=O)C1
Name
Cs2CO3
Quantity
0.578 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
0.265 g
Type
reactant
Smiles
ClCCCI
Step Two
Name
Heptane EtOAc
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCN1C(COC2=C1C=C(C=C2)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.127 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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